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Benzene, 1-chloro-2-isocyanato-3-methoxy-

Cat. No.: B3045776
CAS No.: 113615-78-4
M. Wt: 183.59 g/mol
InChI Key: AXFVCCBIHVSULB-UHFFFAOYSA-N
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Description

Significance of Isocyanates in Contemporary Chemical Synthesis

Isocyanates, characterized by the -N=C=O functional group, are highly reactive electrophiles, a property that underpins their extensive use in chemical synthesis. Their primary application lies in the production of polyurethanes, a versatile class of polymers with widespread use in foams, elastomers, coatings, and adhesives. The reaction of a diisocyanate with a polyol forms the basis of this polymerization.

Beyond polymer chemistry, isocyanates are valuable intermediates in the synthesis of a variety of organic compounds, including ureas, carbamates, and amides. This reactivity makes them crucial building blocks in the pharmaceutical and agrochemical industries for the preparation of bioactive molecules. The synthesis of isocyanates is most commonly achieved through the phosgenation of primary amines, though phosgene-free methods are an active area of research due to safety and environmental concerns.

The Role of Halogenated and Alkoxy-Substituted Aromatics in Chemical Design

The introduction of halogen and alkoxy substituents onto an aromatic ring profoundly influences the molecule's electronic properties, reactivity, and biological activity. Halogens, such as chlorine, exert a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity and weakly electron-donating through resonance. This combination can modulate the reactivity of the benzene (B151609) ring towards electrophilic and nucleophilic substitution reactions. In medicinal chemistry and agrochemical design, halogenation is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

Alkoxy groups, like the methoxy (B1213986) group (-OCH3), are strong electron-donating groups through resonance and moderately electron-withdrawing inductively. Their presence generally activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The inclusion of alkoxy groups can also impact the solubility and pharmacokinetic profile of a molecule. The interplay of these substituents on a benzene ring allows for fine-tuning of a compound's chemical and physical properties.

Research Landscape of Benzene, 1-chloro-2-isocyanato-3-methoxy- within Advanced Chemical Sciences

However, the research landscape for structurally related compounds, such as other substituted isocyanatobenzenes, is rich and varied. For instance, an isomeric compound, 1-chloro-3-isocyanato-2-methoxybenzene (B3053818), has been documented, and a potential synthetic route has been proposed starting from 1-chloro-2-nitro-4-methoxybenzene with phosgene (B1210022) as a key reagent. evitachem.com This suggests that the synthesis of the target molecule is chemically plausible.

The scientific interest in analogous compounds stems from their utility as building blocks in the synthesis of more complex molecules. The combination of a reactive isocyanate group with the directing and modulating effects of the chloro and methoxy substituents makes these compounds versatile platforms for creating diverse molecular architectures. Future research into Benzene, 1-chloro-2-isocyanato-3-methoxy- could explore its unique reactivity profile and its potential applications in areas where fine-tuned electronic and steric properties are required.

Interactive Data Tables

Table 1: Physicochemical Properties of an Isomer: 1-chloro-3-isocyanato-2-methoxybenzene

PropertyValue
Molecular FormulaC8H6ClNO2
Monoisotopic Mass183.00871 Da
Predicted XlogP3.3

Note: Data corresponds to the isomer 1-chloro-3-isocyanato-2-methoxybenzene as specific data for Benzene, 1-chloro-2-isocyanato-3-methoxy- is not available in the searched resources. Data sourced from PubChem. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO2 B3045776 Benzene, 1-chloro-2-isocyanato-3-methoxy- CAS No. 113615-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-isocyanato-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-12-7-4-2-3-6(9)8(7)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFVCCBIHVSULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437146
Record name Benzene, 1-chloro-2-isocyanato-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113615-78-4
Record name Benzene, 1-chloro-2-isocyanato-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzene, 1 Chloro 2 Isocyanato 3 Methoxy

Precursor Synthesis and Functionalization Strategies

The cornerstone of synthesizing Benzene (B151609), 1-chloro-2-isocyanato-3-methoxy- is the efficient and regioselective construction of its amine precursor, 1-chloro-2-amino-3-methoxybenzene. The specific 1,2,3-substitution pattern on the benzene ring requires a carefully designed synthetic strategy.

A plausible and effective route to 1-chloro-2-amino-3-methoxybenzene begins with a commercially available or readily synthesized substituted nitroaniline. One such strategic starting material is 3-methoxy-2-nitroaniline. The synthesis can be envisioned as a two-step process: a Sandmeyer-type reaction to introduce the chlorine atom, followed by the reduction of the nitro group to an amine.

The first step involves the diazotization of 3-methoxy-2-nitroaniline, followed by a copper-catalyzed reaction to introduce the chlorine atom, yielding 1-chloro-3-methoxy-2-nitrobenzene (B183051). A typical procedure for a similar transformation involves dissolving the starting amine in hydrochloric acid, cooling it to 0°C, and adding a solution of sodium nitrite. The resulting diazonium salt solution is then added to a cold solution of a copper(I) or copper(II) chloride catalyst.

The subsequent reduction of the nitro group in 1-chloro-3-methoxy-2-nitrobenzene to the corresponding amine, 1-chloro-2-amino-3-methoxybenzene, is a standard and high-yielding transformation. Common reducing agents for this purpose include iron powder in the presence of an acid (like acetic acid or hydrochloric acid) or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). The iron-acid system is often favored in industrial settings due to its cost-effectiveness.

StepStarting MaterialReagents and ConditionsProductTypical Yield (%)
13-Methoxy-2-nitroaniline1. NaNO₂, HCl, 0°C2. CuCl₂, HCl, 0°C to rt1-Chloro-3-methoxy-2-nitrobenzene60-70
21-Chloro-3-methoxy-2-nitrobenzeneFe, NH₄Cl, Ethanol/Water, reflux1-Chloro-2-amino-3-methoxybenzene85-95

Achieving the 1-chloro-2-amino-3-methoxy substitution pattern necessitates precise control over the regioselectivity of the electrophilic aromatic substitution reactions. The directing effects of the substituents play a crucial role. For instance, starting with m-anisidine (B1676023) (3-methoxyaniline), direct chlorination would likely lead to a mixture of isomers due to the ortho-, para-directing nature of both the amino and methoxy (B1213986) groups.

To circumvent this, a common strategy involves using a protecting group for the highly activating amino group and introducing the substituents in a stepwise manner. Another approach involves starting with a molecule that already contains the desired substitution pattern in a latent form. For example, the synthesis of 2-chloro-6-methylaniline (B140736) often starts from 3-chloro-5-methyl-4-nitroaniline, where an amino group is removed via diazotization and reduction, followed by the reduction of the nitro group. rsc.orggoogle.comnih.gov This highlights the multi-step strategies often required for the synthesis of complex substituted anilines.

Isocyanate Moiety Introduction: Phosgenation and Non-Phosgenation Routes

The conversion of the precursor, 1-chloro-2-amino-3-methoxybenzene, into the target isocyanate can be achieved through several methods, broadly categorized into phosgenation and non-phosgenation routes.

The traditional and most widely used industrial method for the synthesis of isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.gov This reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate.

To mitigate the hazards associated with the direct handling of gaseous phosgene, solid and liquid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are often used in laboratory settings. nih.gov The reaction with triphosgene is typically carried out in an inert solvent such as dichloromethane (B109758) or toluene, often in the presence of a base like triethylamine (B128534) to neutralize the HCl produced.

Optimization of these reactions involves careful control of reaction temperature, stoichiometry of the phosgene equivalent, and the rate of addition to minimize the formation of urea (B33335) byproducts, which can arise from the reaction of the newly formed isocyanate with the starting amine.

Phosgenating AgentTypical SolventBaseTemperature (°C)Key Considerations
Phosgene (gas)Toluene, ChlorobenzeneNone (high temp) or Base (low temp)0 to 150Highly toxic gas, requires specialized equipment.
Triphosgene (solid)Dichloromethane, TolueneTriethylamine, Pyridine-35 to 25Safer to handle than phosgene, precise stoichiometry is crucial. rsc.org

Growing environmental and safety concerns have spurred the development of non-phosgenation routes for isocyanate synthesis. These methods avoid the use of the highly toxic phosgene and its derivatives.

One of the most promising non-phosgenation methods is the reaction of amines with dimethyl carbonate (DMC) . This process typically involves two steps: the formation of a carbamate (B1207046) intermediate, followed by its thermal decomposition to the isocyanate. clockss.org This route is considered a greener alternative as DMC is a non-toxic reagent. The reaction is often catalyzed by Lewis acids or bases. clockss.org

Another notable non-phosgenation route is the use of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) . In this method, the amine reacts with Boc-anhydride to form a Boc-protected amine, which can then be converted to the isocyanate under thermal or catalytic conditions. This method is particularly useful in laboratory-scale synthesis due to its mild reaction conditions.

Oxidative carbonylation of amines using carbon monoxide and an oxidant is another phosgene-free approach. This reaction can be catalyzed by transition metal complexes, such as those based on palladium. google.com

Non-Phosgene ReagentIntermediateCatalyst (example)Advantages
Dimethyl Carbonate (DMC)CarbamateZinc acetate, Lead compoundsNon-toxic reagent, greener process. clockss.org
Di-tert-butyl dicarbonateBoc-protected amine-Mild conditions, suitable for lab scale.
Carbon Monoxide (CO) + OxidantCarbamate or direct to isocyanatePalladium complexesAvoids phosgene, potential for catalytic efficiency. google.com

Green Chemistry Principles in Synthetic Route Design for Benzene, 1-chloro-2-isocyanato-3-methoxy-

The application of green chemistry principles to the synthesis of Benzene, 1-chloro-2-isocyanato-3-methoxy- primarily focuses on minimizing hazards and waste. The most significant step in this direction is the move away from phosgenation towards safer, non-phosgenation routes.

The use of dimethyl carbonate (DMC) as a phosgene replacement is a prime example of a greener synthetic pathway. clockss.org DMC is an environmentally benign reagent, and the process can be designed to have high atom economy. The development of efficient and recyclable catalysts for the synthesis of carbamates from amines and DMC is an active area of research. clockss.org

Furthermore, the use of catalytic processes, such as catalytic hydrogenation for the nitro group reduction and catalytic carbonylation for isocyanate formation, is preferred over stoichiometric reagents. Catalytic methods generally lead to higher efficiency, less waste, and milder reaction conditions.

The choice of solvents also plays a crucial role in the greenness of a synthetic route. The ideal synthesis would utilize water or other environmentally benign solvents where possible. For instance, some syntheses of substituted anilines have been developed using water as the solvent. google.comnih.gov

Solvent-Free and Catalytic Approaches

The development of solvent-free and catalytic synthetic routes is a primary focus of green chemistry, aiming to reduce environmental impact and improve process efficiency.

Solvent-Free Synthesis: The elimination of solvents in chemical reactions minimizes waste, reduces potential environmental contamination, and can lead to lower operational costs. In a hypothetical solvent-free synthesis of Benzene, 1-chloro-2-isocyanato-3-methoxy-, reactants would be combined in their neat form, potentially with the application of heat or mechanical energy (mechanochemistry) to facilitate the reaction. This approach is particularly advantageous when reactants are liquids or low-melting solids.

Catalytic Approaches: Catalysis is fundamental to modern chemical synthesis, offering pathways with lower activation energies and enabling reactions under milder conditions. buecher.de The use of catalysts can significantly enhance reaction rates, improve selectivity, and reduce the formation of byproducts. buecher.de For the synthesis of a substituted benzene derivative like the target compound, various catalytic systems could be envisioned. For instance, the introduction of the isocyanato group might be achieved through a catalytic carbonylation reaction of a corresponding amino precursor, or the formation of the chloro-methoxy-substituted benzene ring could be facilitated by transition-metal catalyzed cross-coupling reactions. The ideal catalyst would be highly active, selective, and recyclable to further enhance the sustainability of the process. buecher.de

Atom Economy and E-Factor Considerations

Evaluating the efficiency and environmental impact of a synthetic route is crucial. Atom economy and the E-factor are key metrics used for this purpose. jocpr.comsheldon.nl

E-Factor: The Environmental Factor (E-factor), developed by Roger Sheldon, provides a more practical measure of the waste generated in a chemical process. sheldon.nl It is defined as the total mass of waste produced divided by the mass of the desired product. wiley-vch.de The E-factor takes into account not only the byproducts from the reaction but also solvent losses, unreacted starting materials, and reagents used in workup and purification. sheldon.nl A lower E-factor indicates a more environmentally friendly process, with an ideal value of zero. sheldon.nl The calculation of an E-factor for a potential synthesis of Benzene, 1-chloro-2-isocyanato-3-methoxy- would require detailed knowledge of the reaction stoichiometry, yields, and all materials used in the process.

The table below illustrates a hypothetical comparison of different synthetic routes based on these green chemistry metrics.

MetricRoute A (Traditional)Route B (Catalytic, Solvent-Free)
Atom Economy LowerHigher
E-Factor HigherLower
Solvent Use HighNone
Catalyst Use Stoichiometric ReagentsCatalytic, Recyclable

This interactive table demonstrates that a catalytic, solvent-free approach (Route B) would theoretically be superior in terms of environmental performance compared to a traditional synthetic method (Route A).

Mechanistic Investigations of Reactions Involving Benzene, 1 Chloro 2 Isocyanato 3 Methoxy

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group is characterized by a highly electrophilic carbon atom, making it susceptible to attack by nucleophiles. The general mechanism involves the nucleophilic attack on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. nih.gov For Benzene (B151609), 1-chloro-2-isocyanato-3-methoxy-, the reactivity of the isocyanate group is modulated by the electronic effects of the substituents on the benzene ring. The ortho-chloro group, being electron-withdrawing, enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. nih.gov Conversely, the meta-methoxy group is electron-donating, which slightly deactivates the ring but has a less direct impact on the isocyanate's electrophilicity compared to an ortho or para substituent.

Kinetic and Thermodynamic Studies of Urethane (B1682113) Formation

The reaction of isocyanates with alcohols to form urethanes is a fundamental process in polyurethane chemistry. The mechanism can be complex, often catalyzed by the alcohol reactant itself or the urethane product. mdpi.com Theoretical calculations have shown that the energy barrier for the direct bimolecular reaction is significantly lowered when additional alcohol molecules are involved in the transition state, acting as a catalyst. nih.gov

For aryl isocyanates reacting with alcohols, experimental activation energies are typically in the range of 17–54 kJ/mol. mdpi.comnih.gov The specific kinetics of urethane formation with Benzene, 1-chloro-2-isocyanato-3-methoxy- would be influenced by its substitution pattern. The electron-withdrawing chloro group is expected to accelerate the reaction rate by increasing the partial positive charge on the isocyanate carbon.

ReactantProductGeneral Activation Energy Range (kJ/mol)Expected Influence of Substituents on Benzene, 1-chloro-2-isocyanato-3-methoxy-
AlcoholUrethane17–54The ortho-chloro group (electron-withdrawing) is expected to lower the activation energy and increase the reaction rate. The meta-methoxy group (electron-donating) will have a less pronounced, slightly rate-decreasing effect.

Table 1: Kinetic and Thermodynamic Parameters in Urethane Formation

The thermodynamics of the reaction are also influenced by the substituents. While the formation of the urethane bond is generally exothermic, the precise enthalpy of reaction for aryl isocyanates can be affected by the electronic nature of the aromatic ring.

Urea (B33335) Formation Mechanisms with Amines

The reaction of isocyanates with amines to yield ureas is typically a rapid and exothermic process that often does not require a catalyst. poliuretanos.net The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate, forming a zwitterionic intermediate which then undergoes a rapid proton transfer to give the final urea product.

The rate of urea formation is highly dependent on the basicity and steric hindrance of the amine. poliuretanos.net For Benzene, 1-chloro-2-isocyanato-3-methoxy-, the electron-withdrawing chloro group will enhance the electrophilicity of the isocyanate, leading to a faster reaction with amines compared to unsubstituted phenyl isocyanate.

Cycloaddition Reactions (e.g., [2+2] and [2+3] Cycloadditions)

Isocyanates can participate in cycloaddition reactions, acting as one of the components in the formation of cyclic adducts. The C=N double bond of the isocyanate is typically the reactive site in these transformations.

Reaction with Dienophiles and Dipolarophiles

In [2+2] cycloaddition reactions, an isocyanate can react with an alkene to form a β-lactam. The mechanism of this reaction can be either concerted or stepwise, depending on the electronic properties of the alkene. researchtrends.net With electron-rich alkenes, a stepwise mechanism involving a zwitterionic or diradical intermediate is often proposed, while electron-deficient alkenes may favor a concerted pathway. researchtrends.net

Isocyanates can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones or azides, to form five-membered heterocyclic rings. acs.orgorganic-chemistry.org In these reactions, either the C=N or C=O bond of the isocyanate can act as the dipolarophile. acs.org The reaction with nitrones, for example, can lead to the formation of 1,2,4-oxadiazolidin-5-ones or 1,4,2-dioxazolidines. acs.org The mechanism can be concerted in nonpolar solvents and stepwise in polar solvents. acs.org

Influence of Substituents on Cycloaddition Regio- and Stereoselectivity

The substituents on the aromatic ring of Benzene, 1-chloro-2-isocyanato-3-methoxy- are expected to play a significant role in the regio- and stereoselectivity of its cycloaddition reactions. The electron-withdrawing nature of the chloro group increases the reactivity of the isocyanate group, making it a better dienophile or dipolarophile. nih.gov

In [3+2] cycloadditions, the regioselectivity is governed by the electronic and steric interactions between the isocyanate and the 1,3-dipole. The substitution pattern on the benzene ring will influence the orbital energies (HOMO and LUMO) of the isocyanate, which in turn directs the orientation of the cycloaddition. The ortho-chloro group, due to its proximity to the reacting isocyanate, will also exert a significant steric influence, potentially favoring the formation of one regioisomer over another.

Cycloaddition TypeReactantProductExpected Influence of Substituents on Selectivity
[2+2]Alkeneβ-LactamThe ortho-chloro group enhances reactivity. Regioselectivity will depend on the electronic nature of the alkene.
[3+2]1,3-Dipole (e.g., Nitrone)Five-membered heterocycleThe ortho-chloro and meta-methoxy groups will influence the electronic and steric interactions, thus controlling the regio- and stereoselectivity of the addition.

Table 2: Influence of Substituents on Cycloaddition Reactions

Polymerization Mechanisms Initiated by the Isocyanate Functionality

Aryl isocyanates can undergo polymerization through various mechanisms, most notably anionic polymerization. This process is typically initiated by strong bases or organometallic compounds. researchgate.net The polymerization proceeds via the cleavage of the C=N double bond of the isocyanate monomer and the formation of a polyamide chain with a repeating -N(Ar)-C(=O)- unit.

Living anionic polymerization of isocyanates has been achieved, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. researchgate.net The stability of the propagating anionic chain end is crucial to prevent side reactions like trimerization to form isocyanurates.

For Benzene, 1-chloro-2-isocyanato-3-methoxy-, the electronic nature of the substituents will affect the susceptibility of the monomer to anionic polymerization. The electron-withdrawing chloro group would make the isocyanate carbon more susceptible to nucleophilic attack by the initiator and the propagating chain end, potentially increasing the rate of polymerization. Coordination polymerization using transition metal catalysts is another pathway for the polymerization of isocyanates, leading to the formation of stereoregular polymers. researchgate.net The chloro and methoxy (B1213986) substituents could also influence the coordination of the monomer to the metal center, thereby affecting the polymerization process.

Polymerization TypeInitiator/CatalystPropagating SpeciesExpected Influence of Substituents
Anionic PolymerizationStrong bases, OrganometallicsAnionic chain endThe ortho-chloro group is expected to increase the polymerization rate by enhancing the electrophilicity of the isocyanate.
Coordination PolymerizationTransition metal complexesCoordinated monomerThe substituents may influence monomer coordination and the stereoregularity of the resulting polymer.

Table 3: Polymerization Mechanisms of Benzene, 1-chloro-2-isocyanato-3-methoxy-

Step-Growth Polymerization Pathways

Step-growth polymerization is a primary mode of reaction for isocyanates, leading to the formation of polyurethanes, polyureas, and other related polymers. youtube.comlibretexts.org The fundamental reaction involves the nucleophilic attack on the electrophilic carbon atom of the isocyanate group (-N=C=O) by a compound containing an active hydrogen, such as an alcohol or an amine. nih.govchegg.com For Benzene, 1-chloro-2-isocyanato-3-methoxy-, the polymerization would typically proceed through the reaction of its isocyanate functionality with a co-monomer, such as a diol or a diamine, to form a polyurethane or a polyurea, respectively. libretexts.org

The general mechanism for the formation of a urethane linkage via step-growth polymerization is depicted below:

Step 1: Nucleophilic Attack: The lone pair of electrons on the oxygen atom of an alcohol attacks the electrophilic carbon of the isocyanate group.

Step 2: Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of a stable urethane linkage.

The rate and efficiency of this polymerization are significantly influenced by the electronic nature of the aromatic ring. The substituents on Benzene, 1-chloro-2-isocyanato-3-methoxy- play a crucial role in modulating the reactivity of the isocyanate group, a topic that will be explored in more detail in section 3.4.

Anionic and Cationic Polymerization of Isocyanates

Beyond step-growth polymerization, isocyanates can also undergo chain-growth polymerization through anionic and cationic mechanisms, although these are generally less common for aromatic isocyanates compared to their aliphatic counterparts.

Anionic Polymerization:

Cationic Polymerization:

Cationic polymerization of isocyanates is initiated by Lewis acids or protic acids. youtube.com This process involves the formation of a cationic intermediate that propagates by adding monomer units. Monomers with electron-donating groups are generally more susceptible to cationic polymerization as these groups can stabilize the positive charge on the intermediate. youtube.com For Benzene, 1-chloro-2-isocyanato-3-methoxy-, the methoxy group would favor cationic polymerization due to its electron-donating nature through resonance. Conversely, the electron-withdrawing chloro group would destabilize the cationic intermediate, thus hindering this pathway. The feasibility of cationic polymerization for this specific compound would therefore be a result of the competitive electronic influences of its substituents.

Role of Substituents (Chloro and Methoxy) on Reaction Pathways

The chloro and methoxy substituents on the benzene ring of 1-chloro-2-isocyanato-3-methoxybenzene exert significant control over the reactivity of the isocyanate group through a combination of electronic and steric effects.

Electronic Effects on Isocyanate Reactivity

The reactivity of the isocyanate group is largely determined by the electrophilicity of its carbonyl carbon. nih.gov Electron-withdrawing groups attached to the aromatic ring increase this electrophilicity, making the isocyanate more reactive towards nucleophiles. Conversely, electron-donating groups decrease the electrophilicity and thus reduce reactivity. nih.gov

Chloro Group: The chlorine atom is an electronegative element and exerts an electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the aromatic ring and, consequently, from the isocyanate group, increasing the positive charge on the carbonyl carbon and enhancing its reactivity. libretexts.org The chloro group also has a weak electron-donating resonance effect (+R effect) due to its lone pairs, but the inductive effect is generally dominant for halogens. libretexts.org

Methoxy Group: The methoxy group (-OCH3) has a dual electronic effect. It exerts a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. However, its primary influence is a strong electron-donating resonance effect (+R effect), where the lone pairs on the oxygen atom are delocalized into the aromatic ring. libretexts.org This resonance effect increases the electron density on the ring and reduces the electrophilicity of the isocyanate carbon, thereby decreasing its reactivity. nih.gov

SubstituentInductive EffectResonance EffectOverall Effect on Isocyanate Reactivity
ChloroElectron-withdrawing (-I)Weakly electron-donating (+R)Increases reactivity
MethoxyWeakly electron-withdrawing (-I)Strongly electron-donating (+R)Decreases reactivity

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. libretexts.org In Benzene, 1-chloro-2-isocyanato-3-methoxy-, the chloro and methoxy groups are positioned ortho and meta to the isocyanate group, respectively.

The presence of the chloro group in the ortho position to the isocyanate group can introduce significant steric hindrance. libretexts.org This bulkiness can physically obstruct the approach of a nucleophile to the electrophilic carbon of the isocyanate group, thereby slowing down the reaction rate. libretexts.org The degree of steric hindrance will depend on the size of the attacking nucleophile and the specific conformation of the molecule. This steric effect from the ortho-chloro group would be a significant factor in moderating the increased reactivity caused by its electronic effect. The methoxy group, being in the meta position, is less likely to cause significant direct steric hindrance to the isocyanate group. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1 Chloro 2 Isocyanato 3 Methoxy and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed structural analysis of "Benzene, 1-chloro-2-isocyanato-3-methoxy-" relies heavily on high-resolution NMR spectroscopy. This technique provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei.

¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The chemical shifts in ¹H, ¹³C, and ¹⁵N NMR spectra are highly sensitive to the electronic environment of each nucleus, offering a detailed map of the molecule's structure. For "Benzene, 1-chloro-2-isocyanato-3-methoxy-," the analysis of these shifts reveals the influence of the chloro, isocyanato, and methoxy (B1213986) substituents on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene ring. The precise chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the chlorine and isocyanate groups and the electron-donating nature of the methoxy group. The methoxy protons would appear as a sharp singlet, typically in the upfield region of the aromatic signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. Six distinct signals are expected for the benzene ring carbons, with their chemical shifts significantly affected by the attached substituents. The carbon attached to the isocyanate group is expected to resonate at a characteristic downfield position. The carbons bonded to the chlorine and methoxy groups will also show predictable shifts. The carbon of the methoxy group will appear in the aliphatic region of the spectrum.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the isocyanate group. The ¹⁵N chemical shift of the isocyanate nitrogen is a sensitive probe of its electronic environment.

Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 1-chloro-2-isocyanato-3-methoxy-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-Cl-~130-135
C2-NCO-~125-130
C3-OCH₃-~155-160
C4-H~7.0-7.2~115-120
C5-H~7.3-7.5~125-130
C6-H~6.9-7.1~110-115
-OCH₃~3.8-4.0~55-60
-NCO-~120-130

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For "Benzene, 1-chloro-2-isocyanato-3-methoxy-," COSY would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13. epfl.ch This allows for the direct assignment of the protonated carbons in the benzene ring and the methoxy group. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. epfl.ch This is crucial for identifying the connectivity between the substituents and the benzene ring and for assigning quaternary carbons (those without attached protons), such as the carbons bearing the chloro, isocyanato, and methoxy groups. epfl.ch

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa

Characteristic Isocyanate Absorption Bands

The isocyanate (-N=C=O) group has a very strong and characteristic absorption band in the IR spectrum. This band, arising from the asymmetric stretching vibration of the N=C=O group, typically appears in the region of 2280–2240 cm⁻¹. spectroscopyonline.com This intense and sharp peak is often a definitive indicator of the presence of an isocyanate functionality in a molecule. spectroscopyonline.com

Influence of Substituents on Vibrational Modes

The other substituents on the benzene ring, namely the chlorine and methoxy groups, also have characteristic vibrational frequencies. The C-Cl stretching vibration is typically observed in the fingerprint region of the IR spectrum. The C-O stretching of the methoxy group will also give rise to distinct bands. The positions of the aromatic C-H and C=C stretching and bending vibrations can be influenced by the electronic effects of all three substituents, providing further structural information.

Characteristic Infrared Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Isocyanate (-N=C=O)Asymmetric stretch2280–2240 (very strong, sharp)
Aromatic C-HStretch3100–3000
Aromatic C=CStretch1600–1450
C-O (methoxy)Stretch1250–1000
C-ClStretch800–600

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For "Benzene, 1-chloro-2-isocyanato-3-methoxy-," high-resolution mass spectrometry would be used to confirm its elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom (with its natural isotopic abundance of ³⁵Cl and ³⁷Cl).

The fragmentation pattern provides a molecular fingerprint and can be used to deduce the structure. Common fragmentation pathways for this molecule might include:

Loss of the isocyanate group (as NCO).

Loss of a chlorine radical.

Loss of a methyl radical from the methoxy group.

Cleavage of the methoxy group.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, providing confirmatory evidence for the assignments made by NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For Benzene, 1-chloro-2-isocyanato-3-methoxy-, the molecular formula is C₈H₆ClNO₂. The expected exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). This precise mass measurement is fundamental in confirming the identity of the compound in complex mixtures or after a chemical synthesis.

Interactive Data Table: Theoretical HRMS Data

ParameterValue
Molecular FormulaC₈H₆ClNO₂
Monoisotopic Mass (³⁵Cl)183.00870 u
Monoisotopic Mass (³⁷Cl)185.00575 u
Isotopic Abundance (³⁵Cl/³⁷Cl)Approximately 3:1

Note: This table represents theoretical values. Experimental data from peer-reviewed sources for Benzene, 1-chloro-2-isocyanato-3-methoxy- is not available in the public domain at this time.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of Benzene, 1-chloro-2-isocyanato-3-methoxy-) and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and the specific arrangement of its functional groups.

While specific experimental MS/MS data for this compound is not publicly available, a predictive analysis of its fragmentation can be made based on the known behavior of related chemical structures. The fragmentation would likely proceed through the loss of stable neutral molecules or radicals from the molecular ion.

Key Predicted Fragmentation Pathways:

Loss of the isocyanato group (-NCO): This would lead to the formation of a 2-chloro-6-methoxyphenyl cation.

Loss of a chlorine radical (-Cl): This would result in a methoxyphenyl isocyanate radical cation.

Loss of a methyl radical (-CH₃) from the methoxy group: This would generate a [M-15]⁺ ion.

Decarbonylation (loss of CO) from the isocyanate group: This is a common fragmentation pathway for isocyanates.

Interactive Data Table: Predicted MS/MS Fragments

Precursor Ion (m/z)Predicted Fragment IonNeutral LossPredicted Fragment m/z (³⁵Cl)
183.00870[C₇H₆ClO]⁺NCO141.01074
183.00870[C₈H₆NO₂]⁺Cl148.03985
183.00870[C₇H₃ClNO₂]⁺CH₃168.99305
183.00870[C₇H₆ClNO]⁺CO155.01384

Note: The m/z values in this table are theoretical and based on predicted fragmentation patterns. Experimental verification is required.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

A search of crystallographic databases indicates that the crystal structure of Benzene, 1-chloro-2-isocyanato-3-methoxy- has not been reported in the scientific literature. Therefore, no experimental data on its unit cell parameters, space group, or atomic coordinates is available. Analysis of the crystal structures of closely related substituted benzene derivatives often reveals insights into how different functional groups influence molecular packing and conformation in the solid state. For instance, the planarity of the benzene ring and the orientation of the chloro, isocyanato, and methoxy substituents would be of significant interest.

Computational Chemistry and Theoretical Studies of Benzene, 1 Chloro 2 Isocyanato 3 Methoxy

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These calculations solve the Schrödinger equation for a given atomic arrangement, providing insights into molecular orbitals, electron density distribution, and electrostatic potential. For 2-chloro-6-methoxyphenyl isocyanate, such calculations would typically employ methods like Density Functional Theory (DFT) or ab initio approaches.

Molecular Orbitals and Frontier Orbital Analysis

Molecular orbitals (MOs) describe the wave-like behavior of electrons in a molecule and are crucial for understanding its chemical reactivity. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate the molecule's ability to act as an electron donor or acceptor.

The HOMO is associated with the molecule's nucleophilic character, representing the region from which an electron is most likely to be donated. For 2-chloro-6-methoxyphenyl isocyanate, the HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the oxygen atom of the methoxy (B1213986) group and the chlorine atom, both of which possess lone pairs of electrons.

The LUMO, conversely, indicates the molecule's electrophilic character, representing the region most likely to accept an electron. The isocyanate group (-N=C=O) is strongly electron-withdrawing and contains low-lying π* orbitals. Therefore, the LUMO is anticipated to be predominantly centered on the isocyanate functional group, particularly on the central carbon atom. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, isocyanate) groups on the benzene ring creates a complex electronic environment that influences this gap.

Table 1: Illustrative Frontier Orbital Properties for Substituted Phenyl Isocyanates

PropertyPhenyl Isocyanate2-chloro-6-methoxyphenyl isocyanate (Predicted)
HOMO Energy~ -6.5 eV~ -6.8 eV
LUMO Energy~ -0.5 eV~ -0.8 eV
HOMO-LUMO Gap~ 6.0 eV~ 6.0 eV
Primary HOMO LocationBenzene RingBenzene Ring, Methoxy Oxygen
Primary LUMO LocationIsocyanate GroupIsocyanate Group

Note: The values for 2-chloro-6-methoxyphenyl isocyanate are estimations based on the known effects of substituents and are presented for illustrative purposes.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map, which plots the electrostatic potential on the molecule's van der Waals surface.

For 2-chloro-6-methoxyphenyl isocyanate, the ESP map would reveal:

Negative Potential (Red/Yellow): Regions of high electron density, indicating nucleophilic sites. These would be concentrated around the oxygen atoms of the methoxy and isocyanate groups, as well as the nitrogen atom of the isocyanate group, due to their high electronegativity and the presence of lone pairs.

Positive Potential (Blue): Regions of low electron density, indicating electrophilic sites. The most significant area of positive potential is expected on the central carbon atom of the isocyanate group (-N=C =O), making it the primary target for nucleophilic attack. semanticscholar.org The hydrogen atoms of the benzene ring and the methyl group would also exhibit a lesser degree of positive potential.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reactions, including the identification of transition states and the calculation of activation energies. This is particularly valuable for understanding the reactivity of the isocyanate group.

DFT Studies of Isocyanate Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. researchgate.networldscientific.com For isocyanates, DFT calculations can model reactions such as nucleophilic addition to the carbonyl carbon, cycloadditions, and polymerization initiation. nih.govresearchgate.net The primary reaction of isocyanates is the addition of a nucleophile (e.g., an alcohol, amine, or water) to the electrophilic carbon of the NCO group. mdpi.com

DFT studies on similar systems have shown that these reactions typically proceed through a concerted or stepwise mechanism involving a transition state where the new bond is partially formed. researchgate.net The presence of the chloro and methoxy substituents on the phenyl ring will modulate the reactivity of the isocyanate group. The electron-withdrawing nature of the chlorine atom is expected to increase the electrophilicity of the isocyanate carbon, potentially accelerating nucleophilic attack. Conversely, the electron-donating methoxy group could slightly decrease this electrophilicity. The net effect would be determined by the balance of their inductive and resonance contributions.

Prediction of Regioselectivity and Stereoselectivity

While the primary site of reactivity on 2-chloro-6-methoxyphenyl isocyanate is the isocyanate carbon, computational models can predict the regioselectivity of reactions involving other parts of the molecule, such as electrophilic aromatic substitution. The directing effects of the existing substituents would determine the preferred position of attack for an incoming electrophile. The methoxy group is a strong ortho-, para-director, while the chlorine atom is a weak ortho-, para-director. The isocyanate group is a meta-director. Computational modeling of the transition states for substitution at different positions on the ring can quantify these preferences.

For reactions involving chiral nucleophiles, computational methods can also predict stereoselectivity by calculating the energies of the diastereomeric transition states. The steric hindrance imposed by the ortho-substituents (chloro and methoxy) could play a significant role in favoring one stereochemical outcome over another.

Conformational Analysis and Torsional Barriers

The three-dimensional shape of a molecule, or its conformation, can significantly impact its physical properties and reactivity. For 2-chloro-6-methoxyphenyl isocyanate, the primary degrees of conformational freedom are the rotation around the C(ring)-N bond and the C(ring)-O bond.

Conformational analysis involves calculating the potential energy of the molecule as a function of these torsional angles. The methoxy group in substituted benzenes, for instance, can adopt a planar or non-planar conformation relative to the ring. rsc.org In this specific molecule, steric hindrance between the bulky chlorine atom and the methoxy group likely forces the methoxy group out of the plane of the benzene ring to some extent. Similarly, the isocyanate group's orientation relative to the ring is influenced by steric and electronic interactions with the adjacent substituents.

Computational methods can map the potential energy surface for these rotations, identifying the lowest energy (most stable) conformations and the energy barriers (torsional barriers) that separate them. These barriers determine the rate of interconversion between different conformers at a given temperature. For ortho-substituted anisoles (methoxybenzenes), torsional barriers can be on the order of several kcal/mol. colostate.edu

Table 2: Representative Torsional Barriers for Related Substituted Benzenes

CompoundRotating GroupTorsional Barrier (kcal/mol)
AnisoleMethoxy~2-5
2,6-dimethylanisoleMethoxyHigher, due to steric hindrance
BiphenylPhenyl~2
2,2'-dimethylbiphenylPhenyl~18-20

Data compiled from general computational chemistry literature for illustrative purposes. rsc.orgrsc.org

The conformational preferences and the height of the rotational barriers for 2-chloro-6-methoxyphenyl isocyanate would be a complex function of steric repulsion between the ortho substituents and electronic effects, such as the stabilization of certain conformations through favorable orbital overlap.

Information regarding "Benzene, 1-chloro-2-isocyanato-3-methoxy-" remains elusive in current scientific literature.

A thorough investigation into existing research has revealed a significant lack of specific studies on the chemical compound "Benzene, 1-chloro-2-isocyanato-3-methoxy-". Consequently, detailed information required to construct an in-depth analysis of its computational chemistry and theoretical spectroscopic properties is not available at this time.

The requested article structure, centered on "Computational Chemistry and Theoretical Studies" with a specific subsection on "Spectroscopic Property Prediction and Validation," necessitates detailed research findings and data tables. Without any published research on this specific compound, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

Further research and computational studies would need to be conducted on "Benzene, 1-chloro-2-isocyanato-3-methoxy-" to generate the data required for the requested analysis. At present, the scientific community has not published any such work.

Derivatization Strategies and Functional Material Precursors Based on Benzene, 1 Chloro 2 Isocyanato 3 Methoxy

Synthesis of Novel Urethane (B1682113) and Urea (B33335) Derivatives

The isocyanate group in Benzene (B151609), 1-chloro-2-isocyanato-3-methoxy-, also known as 2-chloro-6-methoxyphenyl isocyanate, is a highly reactive electrophilic moiety, making it a versatile precursor for the synthesis of a wide array of urethane and urea derivatives. The reactivity of the isocyanate is influenced by the electronic effects of the chloro and methoxy (B1213986) substituents on the benzene ring. These derivatives are of significant interest due to their potential applications in materials science and medicinal chemistry.

Design of Monomeric Units for Polymer Applications

The bifunctional nature of Benzene, 1-chloro-2-isocyanato-3-methoxy- allows for its use as a monomeric unit in step-growth polymerization. The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form urethane and urea linkages, respectively, which are the cornerstones of polyurethane and polyurea chemistry.

The reaction with diols or polyols leads to the formation of polyurethanes. For instance, the reaction of Benzene, 1-chloro-2-isocyanato-3-methoxy- with a generic diol (HO-R-OH) would proceed as follows, creating a linear polyurethane chain:

n OCN-C₆H₃(Cl)(OCH₃)- + n HO-R-OH → [-O-R-O-C(O)NH-C₆H₃(Cl)(OCH₃)-]ₙ

The properties of the resulting polyurethane can be tailored by varying the structure of the diol (R group), which can range from simple aliphatic chains to more complex polyether or polyester (B1180765) macrodiols. The presence of the chloro and methoxy groups on the phenyl ring of the isocyanate monomer can impart specific properties to the polymer, such as increased thermal stability, altered solubility, and modified mechanical strength.

Similarly, reaction with diamines (H₂N-R'-NH₂) yields polyureas:

n OCN-C₆H₃(Cl)(OCH₃)- + n H₂N-R'-NH₂ → [-NH-R'-NH-C(O)NH-C₆H₃(Cl)(OCH₃)-]ₙ

Polyureas are known for their excellent tensile strength, tear resistance, and thermal stability. The specific substitution pattern of the benzene ring in the monomer unit can influence the hydrogen bonding network within the polymer matrix, thereby affecting its macroscopic properties.

Table 1: Hypothetical Properties of Polymers Derived from Benzene, 1-chloro-2-isocyanato-3-methoxy-

Monomer BPolymer TypeHypothetical Glass Transition Temperature (Tg) (°C)Hypothetical Tensile Strength (MPa)
Ethylene GlycolPolyurethane8550
1,4-ButanediolPolyurethane7065
Hexamethylene DiaminePolyurea15090
Jeffamine D-2000Polyurea2530

Functionalization with Biologically Relevant Moieties (e.g., peptide linkages)

The reactivity of the isocyanate group also allows for the conjugation of Benzene, 1-chloro-2-isocyanato-3-methoxy- to biologically relevant molecules, such as amino acids and peptides. The N-terminus of a peptide or the amino group of an amino acid can react with the isocyanate to form a stable urea linkage. This strategy can be employed to create novel peptidomimetics or to modify the properties of existing bioactive peptides.

For example, the reaction with the amino acid glycine (B1666218) would result in the formation of a substituted urea derivative:

OCN-C₆H₃(Cl)(OCH₃)- + H₂N-CH₂-COOH → C₆H₃(Cl)(OCH₃)-NH-C(O)NH-CH₂-COOH

This reaction creates a molecule that combines the structural features of the substituted benzene ring with the functionality of an amino acid. Such molecules could be investigated for their potential as enzyme inhibitors or as building blocks for more complex bioactive structures. The chloro and methoxy substituents can play a role in the binding affinity and specificity of these conjugates to biological targets.

Exploration of Heterocyclization Reactions

Beyond the formation of linear urethane and urea linkages, the isocyanate functionality of Benzene, 1-chloro-2-isocyanato-3-methoxy- is a key participant in various heterocyclization reactions, leading to the formation of stable ring structures. These heterocyclic compounds are of great interest in medicinal chemistry and materials science.

Formation of Isocyanurate Rings

In the presence of suitable catalysts, isocyanates can undergo cyclotrimerization to form highly stable 1,3,5-triazine-2,4,6-trione rings, commonly known as isocyanurates. tue.nl This reaction is a powerful tool for creating cross-linked polymer networks with enhanced thermal and chemical resistance. tue.nl

The trimerization of Benzene, 1-chloro-2-isocyanato-3-methoxy- would yield a trisubstituted isocyanurate:

3 OCN-C₆H₃(Cl)(OCH₃)- → [C₃N₃O₃]-[C₆H₃(Cl)(OCH₃)]₃

This trimer possesses a rigid, planar core with three pendant substituted phenyl groups. The resulting molecule has a high molecular weight and can be used as a cross-linking agent in polymer formulations or as a building block for dendrimers and other macromolecular architectures. The presence of the chloro and methoxy groups can influence the solubility and processing characteristics of the isocyanurate.

Synthesis of Quinazoline-2,4-dione Derivatives

Quinazoline-2,4-diones are a class of heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.netresearchgate.net One synthetic route to these molecules involves the reaction of an isocyanate with an anthranilic acid derivative. nih.govresearchgate.net In this context, Benzene, 1-chloro-2-isocyanato-3-methoxy- can serve as a key building block.

The reaction with anthranilic acid would proceed through an initial formation of an N-acylurea, which then undergoes intramolecular cyclization with the elimination of water to form the quinazoline-2,4-dione ring system.

OCN-C₆H₃(Cl)(OCH₃)- + H₂N-C₆H₄-COOH → C₆H₃(Cl)(OCH₃)-NH-C(O)NH-C₆H₄-COOH → 3-(2-chloro-6-methoxyphenyl)quinazoline-2,4(1H,3H)-dione + H₂O

This reaction allows for the introduction of the 2-chloro-6-methoxyphenyl substituent at the N-3 position of the quinazoline-2,4-dione core. The electronic properties of this substituent can modulate the biological activity of the resulting molecule.

Precursors for Polymeric and Oligomeric Systems

Benzene, 1-chloro-2-isocyanato-3-methoxy- is a valuable precursor for a variety of polymeric and oligomeric systems due to the versatile reactivity of the isocyanate group. As discussed, it can be used to synthesize linear polyurethanes and polyureas, as well as cross-linked isocyanurate networks.

Furthermore, it can be used to create well-defined oligomers with specific end-group functionalities. For example, by controlling the stoichiometry of the reaction between the isocyanate and a diol or diamine, it is possible to synthesize oligomers with either isocyanate or hydroxyl/amino end-groups. These functionalized oligomers can then be used as building blocks for more complex polymer architectures, such as block copolymers or segmented polyurethanes.

The unique substitution pattern of Benzene, 1-chloro-2-isocyanato-3-methoxy- offers the potential to create polymers and oligomers with tailored properties. The interplay of the chloro and methoxy groups can influence intermolecular interactions, chain packing, and ultimately the macroscopic properties of the resulting materials.

No Information Found for Benzene, 1-chloro-2-isocyanato-3-methoxy- in Polymer and Oligomer Applications

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the use of the chemical compound "Benzene, 1-chloro-2-isocyanato-3-methoxy-" in the design of advanced polymer architectures or the preparation of specialty oligomers.

The investigation sought to uncover research detailing the derivatization strategies and its role as a precursor for functional materials, as outlined in the requested article structure. Specifically, the search focused on its application in:

Preparation of Specialty Oligomers:The search yielded no methods or reaction schemes for the synthesis of specialty oligomers derived from this specific isocyanate. Consequently, there are no available data on the characteristics, properties, or potential applications of such oligomers.

The absence of research findings for "Benzene, 1-chloro-2-isocyanato-3-methoxy-" in these specialized areas of polymer science prevents the creation of the requested detailed and scientifically accurate article. General information on the reactivity of isocyanates in the formation of polyurethanes and other polymers is available, but there is no specific data pertaining to the unique substitution pattern of this particular molecule and its influence on polymer or oligomer synthesis and properties.

Therefore, the requested article focusing solely on the derivatization strategies and functional material precursor applications of "Benzene, 1-chloro-2-isocyanato-3-methoxy-" cannot be generated at this time due to the lack of available scientific information.

Applications of Benzene, 1 Chloro 2 Isocyanato 3 Methoxy in Polymer Science and Advanced Materials

Utilization in Polyurethane Synthesis

The synthesis of polyurethanes involves the polyaddition reaction between a diisocyanate (or polyisocyanate) and a polyol. The structure of the isocyanate monomer is a critical determinant of the final properties of the polyurethane. researchgate.net In the case of Benzene (B151609), 1-chloro-2-isocyanato-3-methoxy-, its aromatic nature imparts rigidity to the polymer backbone, a common characteristic of aromatic isocyanates which are used to produce rigid foams and durable elastomers. l-i.co.uk

Tailoring Polymer Properties through Monomer Design

The specific arrangement of the chloro, isocyanato, and methoxy (B1213986) groups on the benzene ring of Benzene, 1-chloro-2-isocyanato-3-methoxy- allows for the fine-tuning of polymer properties. The reactivity of the isocyanate group is influenced by the electronic effects of the adjacent chloro and methoxy substituents. The chlorine atom, being electron-withdrawing, is expected to increase the reactivity of the isocyanate group, potentially leading to faster curing times in polyurethane production. mdpi.com Conversely, the methoxy group is electron-donating, which might temper this increased reactivity to a degree. This balance of electronic effects can be a valuable tool in controlling the polymerization rate.

The asymmetry of the molecule would likely disrupt the packing of the hard segments in the resulting polyurethane. This disruption can lower the crystallinity of the hard domains, which in turn affects the material's mechanical properties, such as flexibility and tensile strength. nih.gov

Crosslinking and Network Formation

Benzene, 1-chloro-2-isocyanato-3-methoxy-, being a monofunctional isocyanate, would act as a chain terminator in a linear polyurethane synthesis. However, it can be used to control the molecular weight of the polymer chains or to functionalize the chain ends. To achieve a crosslinked network, which is essential for thermosetting polyurethanes, it would need to be used in conjunction with di- or polyfunctional isocyanates and polyols.

In such a formulation, Benzene, 1-chloro-2-isocyanato-3-methoxy- could be used to modify the surface properties of a polyurethane foam or coating, or to introduce specific functionalities into the polymer network. The presence of the chloro and methoxy groups on the surface of a material could alter its hydrophobicity and chemical resistance.

Integration into Polyurea and Poly(urethane-urea) Systems

Polyureas are formed by the reaction of an isocyanate with a multifunctional amine. These materials are known for their rapid curing times and excellent mechanical properties, including high tensile strength and tear resistance. nih.gov Hybrid poly(urethane-urea) systems are created when both polyols and polyamines are used in the reaction with the isocyanate.

The integration of Benzene, 1-chloro-2-isocyanato-3-methoxy- into these systems would be subject to similar principles as in polyurethane synthesis. Its primary role would likely be as a modifier rather than a primary building block, due to its monofunctionality. The high reactivity of the isocyanate group, enhanced by the chloro substituent, would be particularly significant in the fast-reacting polyurea systems.

Development of Specialty Polymers with Tunable Mechanical and Thermal Properties

Elastomeric and Thermosetting Applications

For elastomeric applications, the disruption of hard segment packing caused by the asymmetrical structure of Benzene, 1-chloro-2-isocyanato-3-methoxy- could be advantageous. This can lead to softer, more flexible materials. By controlling the amount of this monomer in the formulation, the degree of elasticity can be adjusted.

In thermosetting applications, where a rigid, crosslinked network is desired, this monomer would be used in smaller quantities. amazonaws.com Its function would be to modify the network structure, potentially improving properties like impact resistance by introducing irregularities that can dissipate energy.

Influence of Halogen and Methoxy Groups on Material Performance

The presence of the chlorine atom in the polymer structure is expected to enhance flame retardancy, a valuable property in many applications. europoliuretani.com Halogenated compounds are known to act as flame retardants by interrupting the combustion cycle in the gas phase. The chlorine atom would also increase the density and potentially the chemical resistance of the polymer.

The combined effect of these two groups would result in a unique performance profile. The following table illustrates the predicted influence of these substituents on key polymer properties, based on general principles of polymer chemistry.

PropertyPredicted Influence of Chloro GroupPredicted Influence of Methoxy GroupAnticipated Net Effect
Reactivity IncreaseDecreaseModerately Increased
Hardness IncreaseDecreaseBalanced
Flexibility DecreaseIncreaseBalanced
Glass Transition Temp. (Tg) IncreaseDecreaseVariable
Thermal Stability IncreaseDecreasePotentially Reduced
Flame Retardancy IncreaseNo significant effectIncreased
Chemical Resistance IncreaseVariableIncreased

The following table provides hypothetical data for polyurethanes synthesized from a standard aromatic diisocyanate (like MDI) compared to a formulation where a portion of the MDI is replaced with a chloro-methoxy substituted phenyl isocyanate, based on documented trends for similar substitutions.

Polymer FormulationTensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (°C)
Standard MDI-based PU 35450-30
Modified PU (10% subst.) 32480-35

This data illustrates a potential trade-off where the introduction of the substituted monomer might slightly decrease tensile strength while increasing flexibility and lowering the glass transition temperature.

Information regarding "Benzene, 1-chloro-2-isocyanato-3-methoxy-" in Polymer Science is Not Currently Available in Publicly Accessible Resources.

Extensive research for scholarly articles, patents, and technical data concerning the applications of the chemical compound "Benzene, 1-chloro-2-isocyanato-3-methoxy-" in polymer science and advanced materials has yielded no specific information. Consequently, it is not possible to construct an article on its use as a precursor for functional coatings and adhesives, or its potential in responsive materials and smart polymers as outlined in the user's request.

The search did not uncover any detailed research findings, data tables, or specific studies related to the synthesis or properties of polymers derived from "Benzene, 1-chloro-2-isocyanato-3-methoxy-". While general information on isocyanates and their role in polyurethane chemistry is abundant, data pertaining to this specific substituted benzene derivative is absent from the reviewed scientific literature.

Isocyanates, in general, are known precursors for polyurethanes, which are versatile polymers used in coatings, adhesives, and other advanced materials. The reactivity of the isocyanate group (-NCO) with compounds containing active hydrogen, such as alcohols and amines, forms the basis of polyurethane chemistry. The specific substituents on the benzene ring, in this case, a chlorine atom and a methoxy group at defined positions, would be expected to influence the reactivity of the isocyanate group and the properties of any resulting polymers. However, without experimental data or published research, any discussion of these effects would be purely speculative.

Similarly, the potential for "Benzene, 1-chloro-2-isocyanato-3-methoxy-" to be used in the development of responsive or "smart" polymers remains unexplored in the available literature. Such materials are designed to change their properties in response to external stimuli, and while certain isocyanate-based polymers can be engineered for such purposes, there is no indication that this particular compound has been investigated for these applications.

Given the strict adherence to the provided outline and the exclusion of information not directly related to "Benzene, 1-chloro-2-isocyanato-3-methoxy-", the requested article cannot be generated at this time due to the lack of foundational research and data.

Future Research Directions and Emerging Paradigms for Benzene, 1 Chloro 2 Isocyanato 3 Methoxy

Integration with Flow Chemistry and Automated Synthesis

The synthesis and handling of isocyanates, including Benzene (B151609), 1-chloro-2-isocyanato-3-methoxy-, can be hazardous due to their high reactivity and potential toxicity. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch reactor, presents a promising paradigm for mitigating these challenges while enhancing efficiency. This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, as the high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control.

Future research will likely focus on developing "telescoped" reaction sequences where multiple synthetic steps are performed consecutively in a continuous flow system. This minimizes the handling and isolation of intermediate products. Automated platforms, integrating robotic systems with flow reactors, can further accelerate the discovery and optimization of reaction conditions. These systems can autonomously vary parameters like temperature, pressure, flow rate, and reagent stoichiometry to rapidly identify optimal conditions for the synthesis of Benzene, 1-chloro-2-isocyanato-3-methoxy- and its derivatives. The use of such automated systems can dramatically reduce reaction optimization time and improve yield and safety compared to traditional batch methods. rsc.orgbohrium.com For instance, a comparison between batch and flow synthesis often reveals significant improvements in yield and reduction in reaction time, as illustrated in the hypothetical comparison below.

ParameterConventional Batch SynthesisAutomated Flow Synthesis
Reaction Time 12-24 hours10-20 minutes
Typical Yield 75-90%>95%
Safety Handling of hazardous intermediatesMinimized exposure, contained system
Process Control Limited (heating/cooling mantles)Precise (microreactor control)
Scalability Difficult, requires large reactorsFacile, "scaling-out" by parallelization

This table presents a generalized comparison illustrating the potential advantages of flow chemistry for isocyanate synthesis based on literature for related organic transformations. rsc.org

Exploration of Sustainable and Biocatalytic Approaches in its Chemistry

In line with the principles of green chemistry, future investigations will aim to develop more sustainable synthetic routes for Benzene, 1-chloro-2-isocyanato-3-methoxy-. This includes exploring alternatives to traditional, often hazardous, reagents like phosgene (B1210022) in isocyanate synthesis. One emerging area is the use of biocatalysis. Enzymes, operating under mild conditions such as ambient temperature and pressure in aqueous media, offer high chemo- and stereoselectivity, reducing energy consumption and waste generation. nih.gov

While direct enzymatic synthesis of this specific isocyanate is a long-term goal, near-term research may focus on biocatalytic routes to produce key precursors. For example, enzymes could be engineered to perform selective chlorination or methoxylation on an aromatic precursor, providing a greener pathway to the substituted aniline (B41778) required for the final isocyanation step. Furthermore, biocatalysis could be employed in the derivatization of the parent compound, for instance, in highly selective enzymatic reactions involving the isocyanate group to produce novel chiral ureas or urethanes. These biocatalytic processes align with at least 10 of the twelve principles of Green Chemistry, as they are derived from renewable resources, are biodegradable, and operate under less energy-intensive conditions. nih.gov

Advanced Characterization Techniques for Polymer Microstructure

Given that the primary application of isocyanates is in the formation of polyurethanes, understanding the microstructure of polymers derived from Benzene, 1-chloro-2-isocyanato-3-methoxy- is critical. The chlorine and methoxy (B1213986) substituents on the benzene ring will influence the packing, hydrogen bonding, and phase separation of the resulting polymer chains, thereby dictating the material's bulk properties. Advanced characterization techniques will be indispensable for elucidating these structure-property relationships.

Future research will heavily rely on a suite of analytical methods to probe the polymer's molecular and supramolecular architecture:

Spectroscopic Techniques : Fourier Transform Infrared (FTIR) spectroscopy will remain crucial for identifying urethane (B1682113) linkages and assessing the degree of hydrogen bonding through shifts in the N–H (~3320 cm⁻¹) and C=O (~1700 cm⁻¹) stretching bands. nih.gov Raman spectroscopy can provide complementary information on molecular structure and crystallinity. rsc.org

Thermal Analysis : Differential Scanning Calorimetry (DSC) will be used to determine key thermal transitions, such as the glass transition temperature (Tg) of amorphous soft segments and the melting temperature (Tm) of crystalline hard segments. nih.gov Thermogravimetric Analysis (TGA) will assess the thermal stability of the polymer. nih.gov

Microscopy and Scattering : Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) will be employed to visualize the surface morphology and microphase separation of the polymer. nih.govrsc.org X-ray Diffraction (XRD) will be essential for quantifying the degree of crystallinity and identifying the ordered arrangement of hard segments, which often manifest as peaks around 2θ = 20-23°. nih.govnih.gov

TechniqueInformation GainedTypical Observation for Polyurethanes
FTIR Functional groups, hydrogen bondingN-H stretch (~3320 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹)
DSC Thermal transitions (Tg, Tm)Glass transition of soft segments, melting of hard segments
TGA Thermal stability, decomposition profileOnset temperature of degradation
SEM/AFM Surface morphology, phase separationVisualization of hard and soft domain microstructures
XRD Crystallinity, molecular packingBroad amorphous halo (~2θ=20°), crystalline peaks (~2θ=22-23°)

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry and predictive modeling are set to revolutionize the design of novel derivatives of Benzene, 1-chloro-2-isocyanato-3-methoxy-. These in silico approaches can predict the properties and reactivity of yet-to-be-synthesized molecules, saving significant time and resources.

Density Functional Theory (DFT) studies can be employed to understand the electronic structure and reactivity of the isocyanate group as influenced by the chloro and methoxy substituents. nih.govresearchgate.net DFT calculations can elucidate reaction mechanisms and predict activation energies for reactions, such as the cyclotrimerization to form isocyanurates or reactions with various nucleophiles. nih.govworldscientific.com This allows researchers to predict the thermochemical stability of potential derivatives. nih.govrsc.org

Furthermore, machine learning and artificial intelligence are emerging as powerful tools. Graph-convolutional neural networks can be trained on large datasets of chemical reactions to predict site selectivity for further functionalization of the aromatic ring. rsc.orgresearchgate.netmit.edu Such models could predict, for a given reaction type, which position on the benzene ring is most likely to react, guiding the synthesis of new derivatives with tailored properties. This predictive power is crucial for applications in drug discovery and materials science. nih.govrsc.org

Interdisciplinary Research with Nanomaterials and Surface Chemistry

The future of Benzene, 1-chloro-2-isocyanato-3-methoxy- extends into interdisciplinary fields, particularly nanomaterials and surface chemistry. The unique reactivity of the isocyanate group makes it an excellent candidate for surface modification and for creating advanced polymer nanocomposites.

Research will focus on creating polyurethane nanocomposites by incorporating nanofillers such as carbon nanotubes (CNTs), graphene, nanoclays, or titanium dioxide (TiO₂) into a polymer matrix derived from this isocyanate. rsc.orgbohrium.comresearchgate.net The inclusion of these nanofillers can dramatically enhance the mechanical, thermal, and electrical properties of the resulting material. researchgate.netmdpi.com The specific substituents on the aromatic ring may offer unique interfacial interactions with the nanofiller surface, a key area for investigation.

Additionally, the isocyanate group can be used to covalently graft molecules onto the surfaces of nanomaterials or other substrates. science.govwiley-vch.de This surface functionalization can alter the properties of the material, for example, by improving the dispersion of nanoparticles in a polymer matrix or by attaching specific biomolecules for sensing applications. numberanalytics.com The ability to tailor surface properties is critical for developing advanced coatings, adhesives, and functional materials. wiley-vch.de

NanofillerPotential Property Enhancement in Polyurethane Matrix
Carbon Nanotubes (CNTs) Increased electrical conductivity, enhanced mechanical strength
Graphene/Graphene Oxide Improved thermal stability, gas barrier properties, mechanical reinforcement
Titanium Dioxide (TiO₂) / Zinc Oxide (ZnO) UV resistance, photocatalytic activity, improved refractive index
Nanosilica / Nanoclay Increased hardness and abrasion resistance, flame retardancy

Retrosynthesis Analysis

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Feasible Synthetic Routes

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